

# An In-depth Technical Guide to (2-Iodoethyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **(2-Iodoethyl)benzene**, along with detailed experimental protocols for its synthesis. As a key reagent in organic synthesis, understanding its characteristics is crucial for its effective application in research and development, including the synthesis of pharmaceutical compounds.

## Core Properties of (2-Iodoethyl)benzene

**(2-Iodoethyl)benzene**, also known as phenethyl iodide, is a halogenated hydrocarbon with the chemical formula C<sub>8</sub>H<sub>9</sub>I.<sup>[1]</sup><sup>[2]</sup> It is a valuable intermediate in various organic transformations due to the reactivity of the carbon-iodine bond.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **(2-Iodoethyl)benzene** for easy reference and comparison.

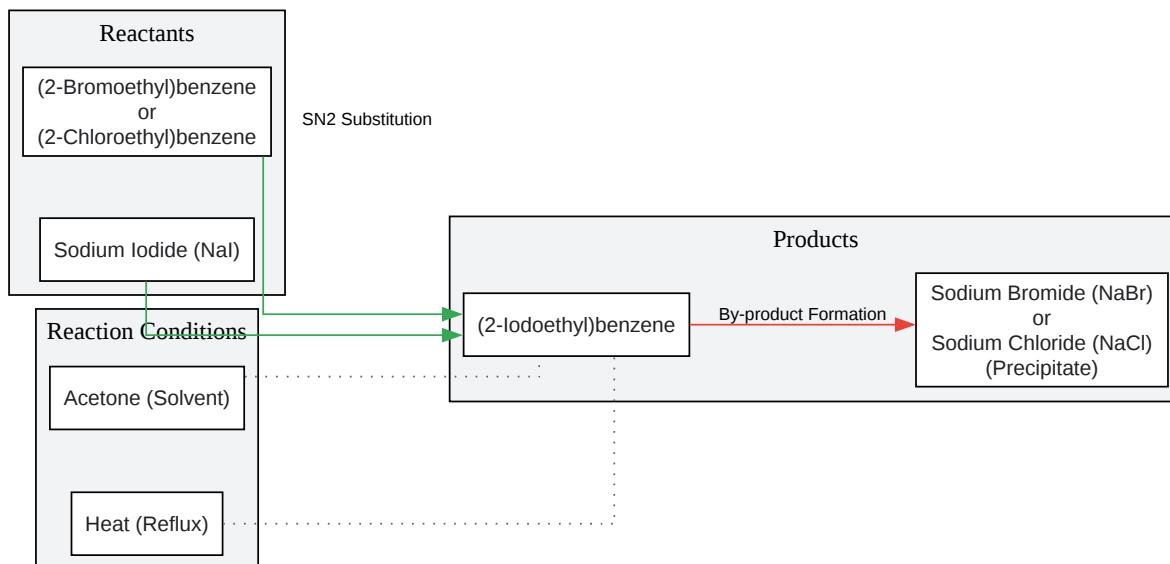
| Property            | Value      | Units                                         |
|---------------------|------------|-----------------------------------------------|
| Molecular Weight    | 232.06     | g/mol <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C8H9I      | <a href="#">-[1]</a> <a href="#">[2]</a>      |
| CAS Registry Number | 17376-04-4 | <a href="#">-[1]</a> <a href="#">[2]</a>      |
| Density             | 1.603      | g/mL at 25 °C <a href="#">[3]</a>             |
| Boiling Point       | 122-123    | °C at 13 mmHg <a href="#">[3]</a>             |
| Refractive Index    | 1.601      | at 20 °C <a href="#">[3]</a>                  |
| Melting Point       | -2         | °C                                            |
| Flash Point         | 230        | °F                                            |

## Experimental Protocols: Synthesis of (2-Iodoethyl)benzene

A common and efficient method for the synthesis of **(2-Iodoethyl)benzene** is the Finkelstein reaction. This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine.[\[4\]](#)[\[5\]](#)

### The Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, commonly acetone.[\[4\]](#)[\[5\]](#) Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction forward according to Le Châtelier's principle.[\[4\]](#)[\[6\]](#)


#### Detailed Methodology:

- Reactants: The starting material is typically (2-bromoethyl)benzene or (2-chloroethyl)benzene. Sodium iodide is used as the source of the iodide nucleophile.

- Solvent: Anhydrous acetone is the solvent of choice due to the solubility properties of the sodium halide salts.<sup>[4][5]</sup> Other polar aprotic solvents like dimethylformamide (DMF) can also be used.<sup>[7]</sup>
- Procedure: a. Dissolve the starting alkyl halide ((2-bromoethyl)benzene or (2-chloroethyl)benzene) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser. b. Add a molar excess of sodium iodide to the solution. c. The reaction mixture is typically heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl or NaBr). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated sodium halide is removed by filtration. f. The acetone is removed from the filtrate, usually by rotary evaporation. g. The resulting crude **(2-Iodoethyl)benzene** is then purified, typically by distillation under reduced pressure, to yield the final product.

## Logical Relationships and Workflows

The synthesis of **(2-Iodoethyl)benzene** via the Finkelstein reaction can be visualized as a straightforward workflow. The key transformation is the substitution of the halogen on the ethyl chain attached to the benzene ring.

[Click to download full resolution via product page](#)

Caption: Finkelstein reaction for the synthesis of **(2-Iodoethyl)benzene**.

## Applications in Synthesis

**(2-Iodoethyl)benzene** is a versatile reagent in organic synthesis. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, making it a useful precursor for introducing the phenethyl group into various molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and organic-inorganic hybrid compounds.<sup>[3][9]</sup> For instance, it can be used to synthesize dioxane-based antiviral agents.<sup>[9]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 2. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. (2-IODOETHYL)BENZENE | 17376-04-4 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Iodoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-molecular-weight\]](https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-molecular-weight)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)